molecular formula C14H14N2O B8128295 3-(4-(5-Amino-2-oxopentyl)phenyl)propiolonitrile

3-(4-(5-Amino-2-oxopentyl)phenyl)propiolonitrile

Cat. No.: B8128295
M. Wt: 226.27 g/mol
InChI Key: AFFFKJDKCZQFGM-UHFFFAOYSA-N
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Description

3-(4-(5-Amino-2-oxopentyl)phenyl)propiolonitrile is a chemical compound with the molecular formula C14H14N2O. It is characterized by the presence of an amino group, a phenyl ring, and a propiolonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-Amino-2-oxopentyl)phenyl)propiolonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(5-Amino-2-oxopentyl)phenyl)propiolonitrile with appropriate reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(5-Amino-2-oxopentyl)phenyl)propiolonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

3-(4-(5-Amino-2-oxopentyl)phenyl)propiolonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-(5-Amino-2-oxopentyl)phenyl)propiolonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

    3-(4-(5-Amino-2-oxopentyl)phenyl)propiolonitrile: Characterized by the presence of an amino group, phenyl ring, and propiolonitrile group.

    3-(4-(5-Amino-2-oxopentyl)phenyl)acetonitrile: Similar structure but with an acetonitrile group instead of a propiolonitrile group.

    3-(4-(5-Amino-2-oxopentyl)phenyl)butyronitrile: Contains a butyronitrile group, differing in the length of the carbon chain

Uniqueness

Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

3-[4-(5-amino-2-oxopentyl)phenyl]prop-2-ynenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-9-1-3-12-5-7-13(8-6-12)11-14(17)4-2-10-16/h5-8H,2,4,10-11,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFFKJDKCZQFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCCN)C#CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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